1-(4-Ethoxyphenyl)-3-(4-phenoxyphenyl)thiourea
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Overview
Description
1-(4-Ethoxyphenyl)-3-(4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features two aromatic rings, one substituted with an ethoxy group and the other with a phenoxy group, connected by a thiourea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 4-ethoxyaniline with 4-phenoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
4-Ethoxyaniline+4-Phenoxyphenyl isothiocyanate→this compound
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-(4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The aromatic nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(4-phenoxyphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-phenoxyphenyl)thiourea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiourea group can form hydrogen bonds with target proteins, influencing their function. The aromatic rings can also participate in π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-(4-phenoxyphenyl)thiourea
- 1-(4-Ethoxyphenyl)-3-(4-methylphenyl)thiourea
- 1-(4-Ethoxyphenyl)-3-(4-chlorophenyl)thiourea
Comparison: 1-(4-Ethoxyphenyl)-3-(4-phenoxyphenyl)thiourea is unique due to the presence of both ethoxy and phenoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-phenoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-2-24-18-12-8-16(9-13-18)22-21(26)23-17-10-14-20(15-11-17)25-19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRQZQBEUJOXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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